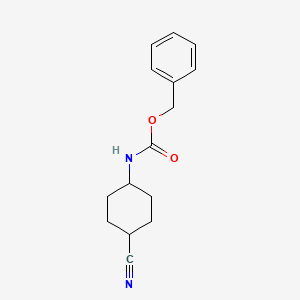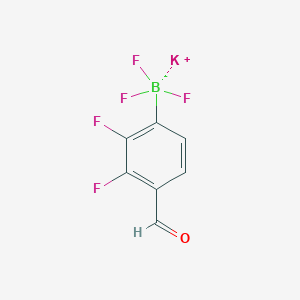
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of both fluorine and formyl groups in its structure makes it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide typically involves the reaction of 2,3-difluoro-4-formylphenylboronic acid with potassium bifluoride (KHF₂) under specific conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reagents are handled under inert atmospheres to prevent moisture and air sensitivity .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include difluoroboranes, alcohols, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in labeling and imaging studies due to its unique fluorine atoms.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through transmetalation. In Suzuki–Miyaura coupling, the compound acts as a nucleophilic partner, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets include various organic halides and pseudohalides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (4-fluoro-3-formylphenyl)trifluoroborate
- Potassium (2,4-difluoro-3-formylphenyl)trifluoroborate
- Potassium (4-formylphenyl)trifluoroborate
Uniqueness
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide is unique due to the specific positioning of the fluorine and formyl groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C7H3BF5KO |
|---|---|
Peso molecular |
248.00 g/mol |
Nombre IUPAC |
potassium;(2,3-difluoro-4-formylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H3BF5O.K/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13;/h1-3H;/q-1;+1 |
Clave InChI |
MWWHZLXCGGHFFA-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C(=C(C=C1)C=O)F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


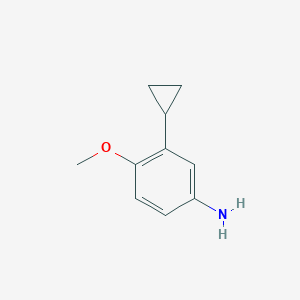
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
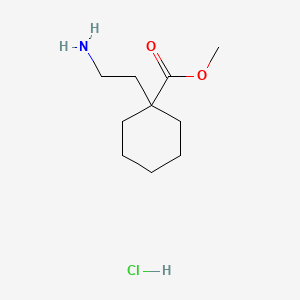
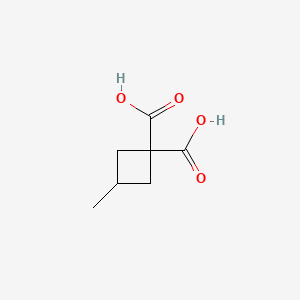
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

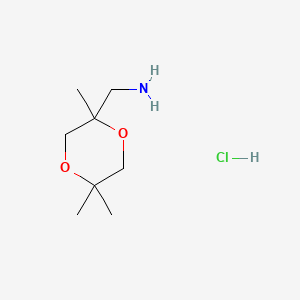
![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)
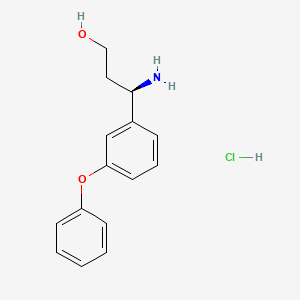
![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)
![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
